2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Overview
Description
2-Hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound with the molecular formula C12H13NO3. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Scientific Research Applications
2-Hydroxy-3-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the use of phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its simplicity and clean process.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution could introduce new functional groups into the indole ring .
Comparison with Similar Compounds
Indole-3-butyric acid: A plant hormone used in horticulture.
Indole-3-acetic acid: Another plant hormone with similar structure and function.
Properties
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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